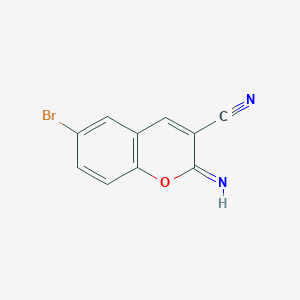

6-Bromo-3-cyano-2-iminocoumarin

Descripción

Significance of Iminocoumarin Scaffolds in Contemporary Chemical Research

Iminocoumarin scaffolds are of significant interest in modern chemical research due to their diverse applications. Their unique structure allows them to serve as versatile building blocks for the synthesis of more complex heterocyclic systems. In medicinal chemistry, iminocoumarin derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com The incorporation of an imino group can enhance the biological activity of the coumarin (B35378) core, leading to the development of novel therapeutic candidates. researchgate.netrsc.org Furthermore, their distinct fluorescent properties make them suitable for use as probes in biochemical assays and for labeling proteins. smolecule.com The ability to strategically introduce various substituents onto the iminocoumarin framework allows for the fine-tuning of their electronic and optical properties, expanding their utility in materials science for applications in organic electronics and photonics. smolecule.com

Historical Context and Evolution of Coumarin and Iminocoumarin Synthetic Strategies

The study of coumarins dates back to the 19th century, with their initial isolation from natural sources. nih.govmdpi.com Early synthetic methods for coumarins include the Perkin, Pechmann, and Knoevenagel reactions. frontiersin.orgresearchgate.net Over the years, synthetic strategies have evolved to allow for more efficient and regioselective synthesis of a wide array of coumarin derivatives. organic-chemistry.org

The development of iminocoumarins represents a more recent advancement in the field. smolecule.com The introduction of the imino functionality was driven by the desire to modify the electronic and biological characteristics of the traditional coumarin scaffold. smolecule.com Synthetic approaches to iminocoumarins often involve the reaction of salicylaldehydes with active methylene (B1212753) compounds containing a nitrile group, such as malononitrile (B47326). nih.gov Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing these compounds, often providing higher yields and purity compared to conventional heating methods. smolecule.comchemicalbook.com

Structural Features and Classification of Substituted Iminocoumarin Derivatives

Iminocoumarins are classified based on the substitution pattern on the benzopyran-2-imine core. The parent structure is a benzopyrone with an imino group (=NH) replacing the oxygen atom at the 2-position. smolecule.com

Substituted iminocoumarin derivatives can be broadly categorized based on the nature and position of the substituents on the aromatic ring and the pyran-imine ring. Common substitution sites include positions 3, 4, 6, and 7. For instance, the introduction of a cyano group at the 3-position and a bromine atom at the 6-position gives rise to 6-Bromo-3-cyano-2-iminocoumarin. smolecule.com The electronic nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the chemical reactivity and photophysical properties of the molecule. academie-sciences.fr

The structural diversity of iminocoumarins is further expanded by modifications to the imino group itself, such as N-alkylation or N-acylation, which can alter the compound's properties and potential applications. academie-sciences.fr

Chemical Profile of this compound

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 6-bromo-2-imino-2H-chromene-3-carbonitrile |

| CAS Number | 860789-92-0 |

| Molecular Formula | C₁₀H₅BrN₂O |

| Molecular Weight | 249.06 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N |

| InChI Key | CLQWATANMIRGHW-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Methodologies

The primary synthetic route to this compound involves the condensation reaction of 5-bromosalicylaldehyde (B98134) with malononitrile. This reaction can be carried out under various conditions:

Microwave-Assisted Synthesis: A common and efficient method involves the reaction of 5-bromosalicylaldehyde and malononitrile in the presence of a catalyst such as iodine and a solvent like N,N-dimethylformamide (DMF) under microwave irradiation. This approach typically results in high yields and purity with shorter reaction times. smolecule.comchemicalbook.com

Conventional Heating: Traditional methods utilize refluxing the reactants in an organic solvent. While effective, this method may require longer reaction times and can sometimes lead to lower yields compared to microwave-assisted techniques. smolecule.com

Another synthetic approach involves a two-step process where an iminocoumarin is first synthesized from a salicylaldehyde (B1680747) and malononitrile, followed by hydrolysis to the corresponding coumarin. nih.gov

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques:

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the imino (N-H) group, the cyano (C≡N) group, and the aromatic C-H and C=C bonds. nih.gov

NMR (Nuclear Magnetic Resonance) Spectroscopy:

¹H NMR spectroscopy would reveal signals corresponding to the aromatic protons and the imino proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. nih.gov

¹³C NMR spectroscopy would show distinct signals for the carbon atoms of the coumarin core, the cyano group, and the bromine-substituted carbon. nih.gov

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (249.06 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom. smolecule.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| FT-IR (cm⁻¹) | N-H stretch, C≡N stretch, C=C stretch (aromatic), C-Br stretch |

| ¹H NMR (ppm) | Signals in the aromatic region (δ 7-8 ppm), signal for the imino proton |

| ¹³C NMR (ppm) | Signals for aromatic carbons, cyano carbon, imino carbon, and carbonyl-like carbon |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in approximately 1:1 ratio |

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the imino group, the cyano group, and the bromine substituent on the aromatic ring.

Reactivity of the Iminocoumarin Core

The iminocoumarin core possesses a conjugated π-system, making it susceptible to various chemical transformations. The imino group can undergo reactions such as hydrolysis to the corresponding coumarin or N-alkylation/acylation to introduce further diversity. The electron-withdrawing nature of the cyano group at the 3-position enhances the electrophilicity of the C4 position, making it a potential site for nucleophilic attack.

Reactions Involving the Cyano Group

The cyano group is a versatile functional group that can participate in a range of chemical reactions. smolecule.com It can undergo:

Hydrolysis: Conversion to a carboxylic acid or an amide.

Reduction: Reduction to an amine. smolecule.com

Cyclization: Participation in cyclization reactions to form fused heterocyclic systems. smolecule.com

Transformations at the Bromo-Substituted Position

The bromine atom at the 6-position is a key site for further functionalization. It can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. smolecule.com This provides a powerful tool for modifying the properties of the molecule and synthesizing a library of derivatives for further investigation.

Applications in Advanced Organic Synthesis

The unique structural features and reactivity of this compound make it a valuable building block in advanced organic synthesis.

Role as a Precursor for Heterocyclic Scaffolds

This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The reactive sites on the molecule, including the imino group, the cyano group, and the bromo substituent, can be selectively targeted to construct fused ring systems and introduce diverse functionalities. This allows for the creation of novel molecular architectures with potential applications in various fields of chemistry.

Utility in the Synthesis of Biologically Active Molecules

The iminocoumarin scaffold is a known pharmacophore, and derivatives of this compound are being explored for their potential biological activities. smolecule.com By modifying the core structure through the reactions described above, chemists can synthesize libraries of compounds for screening as potential antimicrobial, anticancer, or anti-inflammatory agents. smolecule.com The presence of the bromine atom and the cyano group can significantly influence the biological profile of the resulting molecules. smolecule.com

Application in the Development of Functional Materials

The fluorescent properties inherent to many iminocoumarin derivatives suggest that this compound and its derivatives could be utilized in the development of functional materials. smolecule.com Strategic modifications to the molecular structure can tune the absorption and emission wavelengths, as well as the quantum yield, making these compounds suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and sensors. smolecule.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2-iminochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQWATANMIRGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372083 | |

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860789-92-0 | |

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Iminocoumarin Formation and Reactivity

Elucidation of Reaction Pathways Leading to 6-Bromo-3-cyano-2-iminocoumarin

The synthesis of this compound is accomplished through several established chemical transformations, primarily involving the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound. One of the most common and efficient methods is a variation of the Knoevenagel condensation. wikipedia.org

A prevalent pathway involves the reaction of 5-bromosalicylaldehyde (B98134) with malononitrile (B47326). smolecule.comchemicalbook.com This reaction can be catalyzed by a base or, in more contemporary methods, promoted by microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating. smolecule.comchemicalbook.com The general reaction scheme involves the initial formation of a Knoevenagel adduct, which then undergoes intramolecular cyclization to form the iminocoumarin ring.

Microwave-assisted synthesis, in particular, has been highlighted as an effective method. For instance, reacting 5-bromosalicylaldehyde and malononitrile in N,N-dimethylformamide (DMF) with a catalytic amount of iodine under microwave irradiation provides a high-yield route to the target compound. chemicalbook.com Another approach is a copper-catalyzed multicomponent reaction of sulfonyl azides, terminal alkynes, and salicylaldehydes, which offers a versatile and efficient synthesis for a variety of substituted iminocoumarins. nih.gov

| Method | Reactants | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 5-Bromosalicylaldehyde, Malononitrile | Iodine / N,N-dimethylformamide (DMF) | Microwave irradiation for 2-5 minutes | High (e.g., 95% for analogous 3-cyanocoumarins) chemicalbook.com |

| Conventional Heating | 5-Bromosalicylaldehyde, Malononitrile | Organic Solvents (e.g., Ethanol) | Reflux | Generally lower than microwave methods smolecule.com |

| Copper-Catalyzed Multicomponent Reaction | Salicylaldehydes, Terminal Alkynes, Sulfonyl Azides | Copper Catalyst | Mild Conditions | Good to Excellent nih.gov |

Role of Reactive Intermediates in Iminocoumarin Synthetic Sequences

The formation of the iminocoumarin scaffold is a stepwise process involving several key reactive intermediates. In the Knoevenagel condensation pathway for this compound, the reaction between 5-bromosalicylaldehyde and malononitrile is initiated by the formation of a carbanion from malononitrile, typically facilitated by a basic catalyst. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde, forming an aldol-type intermediate.

This intermediate subsequently undergoes dehydration to yield a benzylidenemalononitrile (B1330407) derivative. The crucial step is the intramolecular cyclization, or annulation, where the phenolic hydroxyl group attacks one of the nitrile groups. This attack is followed by tautomerization to form the final, stable 2-iminocoumarin ring structure.

In other synthetic strategies, such as those involving metal catalysis, different intermediates are proposed. For example, in copper-catalyzed syntheses, organocopper intermediates may play a critical role in the formation of the carbon-carbon and carbon-heteroatom bonds necessary to construct the heterocyclic system. nih.gov Furthermore, iminium ions are recognized as privileged reactive intermediates in many amine syntheses and related transformations. nih.gov In the context of iminocoumarin formation, protonation of the nitrogen atom can lead to a highly reactive iminium intermediate, which can be susceptible to nucleophilic attack, driving further reactions or functionalizations. The leveraging of such electron-deficient intermediates is a key strategy for accessing a range of functionalized amine-containing structures. nih.gov

Mechanistic Aspects of Post-Synthetic Modifications of Iminocoumarins

The structure of this compound features several reactive sites, making it a versatile scaffold for post-synthetic modifications. The reactivity is largely dictated by the imino group, the electron-withdrawing cyano group, and the bromine substituent on the benzene (B151609) ring. smolecule.com

The imino group at the C2 position is a primary target for both electrophilic and nucleophilic attacks. wikipedia.org It can be hydrolyzed to the corresponding coumarin-2-one or can react with various electrophiles. For instance, substitution on the imino nitrogen is a known modification to modulate the compound's properties, such as its fluorescence. academie-sciences.fr

The bromine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This is a common strategy in medicinal chemistry to tune the biological activity of related coumarin (B35378) scaffolds. evitachem.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could be employed to form new carbon-carbon or carbon-nitrogen bonds at this position.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C6-Bromine | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | Amino, alkoxy, or thioether group |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Boronic acids/esters, Pd catalyst, base | Aryl or alkyl group | |

| C3-Cyano Group | Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | Aminomethyl group (-CH2NH2) |

| Hydrolysis | Acid or base catalysis | Carboxylic acid (-COOH) or Carboxamide (-CONH2) | |

| C2-Imino Group | Hydrolysis | Aqueous acid | Carbonyl group (ketone) |

| N-Alkylation/N-Acylation | Alkyl halides, Acyl chlorides | Substituted imine |

Theoretical Mechanistic Studies of Iminocoumarin Reaction Dynamics

Theoretical and computational chemistry provide powerful tools for investigating the reaction dynamics and electronic properties of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method to study the ground-state and transition-state geometries, vibrational frequencies, and reaction energetics of coumarin derivatives. researchgate.net Such calculations can elucidate the step-by-step mechanism of its synthesis, identifying the structures of intermediates and the energy barriers associated with each step of the reaction pathway. researchgate.net

For this compound, DFT calculations can be used to understand the influence of the bromo and cyano substituents on the electron distribution and reactivity of the iminocoumarin core. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, explaining its stability and reactivity patterns. researchgate.net Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to investigate the electronic transitions and predict the UV-visible absorption spectra of the molecule, which is crucial for understanding its photophysical properties, an area of significant interest for iminocoumarins. academie-sciences.frresearchgate.net Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvent molecules or biological targets, providing insights into its behavior in different environments. nih.gov These computational approaches, when combined with experimental data, offer a detailed, molecular-level understanding of the formation, reactivity, and properties of this compound.

Spectroscopic and Photophysical Characterization of 6 Bromo 3 Cyano 2 Iminocoumarin Derivatives

Electronic Absorption Spectroscopy of Iminocoumarin Chromophores

The absorption of light by iminocoumarin derivatives is governed by the part of the molecule known as the chromophore, which is responsible for its color. The arrangement of atoms and electrons within this chromophore dictates which wavelengths of light are absorbed. youtube.comyoutube.com

The electronic absorption spectra of coumarin (B35378) derivatives are significantly influenced by the nature and position of substituents on the coumarin core. researchgate.netnih.gov Generally, the introduction of substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. youtube.com

The electronic effects of substituents play a crucial role in the stability and reactivity of coumarin derivatives. nih.gov For instance, electron-donating groups, such as hydroxyl (-OH) and methoxy (-OMe), can increase the electron density of the aromatic system, often resulting in a red-shift of the absorption band. researchgate.netnih.gov Conversely, electron-withdrawing groups, like a nitro group (-NO2), can have the opposite effect. nih.gov In 3-methoxycarbonylcoumarins, substituents at the 6-position have been shown to influence the electronic properties, with electron-donating groups enhancing antioxidant activity. nih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the impact of substituents on the electronic structure and absorption spectra of coumarin derivatives. These calculations help in analyzing the frontier molecular orbitals (HOMO and LUMO) and their energy gaps, which are directly related to the electronic transitions. mdpi.com For example, the substitution of a phenyl group at different positions of the coumarin scaffold can lead to variations in the absorption profile. mdpi.com

A study on 6-aryl-D-π-A coumarin derivatives, which have a similar structural motif to the compound of interest, revealed that the nature of the aryl group and the acceptor group significantly modulates the absorption spectra. nih.gov Increasing the electron-donating character of the C6-substituent generally leads to a redshift in the absorption wavelength. nih.gov

Table 1: Influence of Substituents on the Absorption Maxima of Selected Coumarin Derivatives

| Compound | Substituent at C6 | Absorption Maxima (λ_max) in Chloroform (nm) |

| 4a | Phenyl | 362 |

| 4b | p-Methoxy-phenyl | ~400 |

| 4c | 6-Methoxy-naphthyl | 435 |

Data sourced from a study on 6-aryl coumarin derivatives and presented for illustrative purposes of substituent effects. nih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. nih.govexlibrisgroup.com Iminocoumarins, with their inherent charge transfer character, often exhibit significant solvatochromic shifts in their absorption spectra. nih.govnih.gov

The absorption spectra of iminocoumarin derivatives typically show a red shift (bathochromic shift) as the polarity of the solvent increases. nih.govnih.gov This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. nih.govnih.gov The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment upon excitation. nih.gov

For example, a study on novel iminocoumarin derivatives showed that their absorption maxima shifted to longer wavelengths in more polar solvents. nih.gov This behavior is attributed to the intramolecular charge transfer (ICT) nature of the electronic transition, where electron density moves from a donor part of the molecule to an acceptor part upon photoexcitation. nih.gov

Table 2: Solvatochromic Data for a Representative Iminocoumarin Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maxima (λ_abs) (nm) |

| Cyclohexane | 2.02 | 1.427 | 420 |

| Dichloromethane | 8.93 | 1.424 | 445 |

| Acetonitrile | 37.5 | 1.344 | 450 |

This table presents hypothetical data to illustrate the typical solvatochromic trend observed for iminocoumarins based on general findings. nih.govresearchgate.net

Fluorescence Spectroscopy of Iminocoumarin Systems

Fluorescence spectroscopy provides valuable insights into the excited-state properties of molecules, including their emission characteristics and the dynamic processes that occur after light absorption.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the fraction of excited molecules that return to the ground state by emitting a photon. dtic.mil The excited-state lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. dtic.mil

For many coumarin derivatives, the fluorescence quantum yield is highly dependent on the solvent polarity. dtic.mil In a study of aminocoumarins, it was observed that the quantum yield generally decreases in more polar solvents. dtic.mil This quenching of fluorescence is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. dtic.milmdpi.com

The structure of the iminocoumarin also plays a critical role. For instance, rigidified coumarin structures tend to maintain high fluorescence quantum yields even in polar solvents because the structural constraints inhibit the formation of the non-emissive TICT state. dtic.mil

Table 3: Photophysical Data for Selected Coumarin Derivatives in Different Solvents

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Coumarin 1 | Ethanol | 0.73 | 2.6 |

| Coumarin 1 | Acetonitrile | 0.59 | 2.1 |

| Coumarin 2 | Ethanol | 0.12 | <1 |

Data sourced from a study on aminocoumarin laser dyes. dtic.mil

Upon excitation, iminocoumarin derivatives can undergo intramolecular charge transfer (ICT), a process where electron density is redistributed within the molecule. nih.govnih.gov This ICT process is fundamental to their photophysical properties and is often responsible for their sensitivity to the environment. mdpi.com

The dynamics of the ICT state can be studied using time-resolved spectroscopic techniques. iaea.orgchemrxiv.org In many cases, the initially excited state, often a locally excited (LE) state, can evolve into a more polar ICT state. iaea.org In polar solvents, this ICT state can be further stabilized, leading to a large Stokes shift. nih.gov

However, if the molecule has sufficient conformational flexibility, the ICT state can undergo a twisting motion to form a non-emissive twisted intramolecular charge transfer (TICT) state. mdpi.combohrium.com This TICT formation provides a non-radiative decay pathway, leading to a decrease in the fluorescence quantum yield. mdpi.combohrium.com The competition between radiative decay from the ICT state and non-radiative decay via the TICT state is a key factor governing the fluorescence of many iminocoumarins.

While many organic molecules that are highly fluorescent in solution exhibit quenched emission in the solid state due to aggregation-caused quenching (ACQ), some iminocoumarin derivatives have shown interesting solid-state luminescence properties. researchgate.netdaneshyari.com The arrangement of molecules in the crystal lattice, known as crystal packing, plays a crucial role in determining the solid-state emission characteristics. daneshyari.comrsc.org

In some cases, specific packing arrangements can restrict intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, resulting in enhanced emission in the solid state, a phenomenon known as crystallization-induced emission (CIE) or aggregation-induced emission (AIE). researchgate.net For example, a 6-methoxy-iminocoumarin derivative was found to be poorly fluorescent in solution but highly luminescent in the solid state, which was attributed to restricted rotation and favorable molecular packing. researchgate.net

The crystal structure can also influence the emission color. rsc.org Different packing motifs, such as head-to-tail or π-π stacking interactions, can lead to the formation of J-aggregates or H-aggregates, which can cause red or blue shifts in the emission spectrum, respectively. rsc.orgelsevierpure.com The study of the relationship between crystal structure and solid-state luminescence is crucial for the design of new organic solid-state lighting materials. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of 6-Bromo-3-cyano-2-iminocoumarin derivatives is achieved through a synergistic application of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Iminocoumarin Structures (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For iminocoumarin structures, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

In the ¹H NMR spectrum of a typical 3-cyano-2-iminocoumarin derivative, distinct signals corresponding to the aromatic protons on the coumarin core are observed. rsc.org The chemical shifts and coupling patterns of these protons are influenced by the nature and position of substituents. For instance, in related coumarin systems, aromatic protons typically resonate in the range of δ 7.0-8.0 ppm. rsc.org The proton at the C-4 position of the coumarin ring often appears as a distinct singlet, with its chemical shift being sensitive to the electronic nature of the substituent at the 3-position. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. The carbon atoms of the carbonyl (or imino) group, the cyano group, and the aromatic rings exhibit characteristic chemical shifts. The carbonyl carbon of the lactone ring in coumarin derivatives typically appears significantly downfield. rsc.org The presence of the electron-withdrawing cyano and bromo substituents on the this compound scaffold will influence the chemical shifts of the surrounding carbon atoms, providing crucial data for unambiguous structural assignment. nih.govresearchgate.net The combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, allows for the complete and unequivocal assignment of all proton and carbon signals, solidifying the structural elucidation. nih.govceon.rs

Table 1: Representative ¹H and ¹³C NMR Data for Iminocoumarin Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 7.0 - 8.5 | m, d, s | Chemical shifts are dependent on substitution patterns. rsc.org |

| NH (imine) | Variable | br s | Often broad and its position can be solvent-dependent. |

| ¹³C NMR | |||

| C=O (lactone) | 158 - 165 | Downfield shift characteristic of lactone carbonyls. rsc.org | |

| C=NH (imine) | 150 - 160 | Similar in chemical shift to the carbonyl carbon. | |

| C≡N (cyano) | 115 - 120 | Characteristic chemical shift for nitrile carbons. mdpi.com | |

| Aromatic-C | 110 - 155 | Wide range depending on substituents and position. | |

| C-Br | ~115 | Carbon directly attached to bromine. |

Note: The exact chemical shifts for this compound are not publicly available in the searched literature. The data presented is based on analogous coumarin and iminocoumarin structures.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.comyoutube.com In the analysis of this compound, IR spectroscopy provides clear evidence for its key functional moieties.

The most characteristic absorption bands for this compound include:

C≡N (Nitrile) Stretch: A sharp and strong absorption band is expected in the region of 2200-2240 cm⁻¹. mdpi.comyoutube.com The presence of this band is a definitive indicator of the cyano group.

C=O (Lactone Carbonyl) Stretch: A strong absorption band is anticipated in the range of 1700-1750 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of other substituents on the coumarin ring. rsc.orgijarbs.com

C=NH (Imine) Stretch: The imine group will exhibit a characteristic stretching vibration, typically in the region of 1630-1690 cm⁻¹. This band can sometimes overlap with other absorptions, but its presence is crucial for confirming the iminocoumarin structure. ijarbs.com

N-H (Imine) Bend: The N-H bending vibration of the imine group may also be observed.

Aromatic C=C Stretches: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings within the coumarin scaffold. youtube.com

The collective pattern of these absorption bands in the IR spectrum provides a molecular fingerprint, allowing for the rapid and confident identification of the iminocoumarin core and its specific functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2200 - 2240 | Strong, Sharp mdpi.com |

| Carbonyl (C=O) | Stretch | 1700 - 1750 | Strong rsc.orgijarbs.com |

| Imine (C=NH) | Stretch | 1630 - 1690 | Medium to Strong ijarbs.com |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight of a compound and valuable information about its structure through fragmentation analysis. nih.govbenthamopen.com

For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. chemguide.co.uk This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under electron ionization (EI), the molecular ion can undergo characteristic fragmentation pathways. For coumarin derivatives, a common fragmentation involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com The fragmentation of this compound would be expected to show losses of small, stable molecules such as CO, HCN, and potentially the bromine atom. The analysis of these fragment ions helps to piece together the connectivity of the molecule and corroborate the structure determined by NMR and IR spectroscopy. nih.gov

Computational and Theoretical Chemistry Studies on 6 Bromo 3 Cyano 2 Iminocoumarin Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. For 6-Bromo-3-cyano-2-iminocoumarin, DFT calculations are crucial for determining its most stable three-dimensional arrangement, known as the optimized molecular geometry.

In a typical study, the initial molecular structure of the compound would be subjected to geometry optimization using a specific DFT functional and basis set. For instance, a common approach involves the B3LYP functional with a 6-311G(d,p) basis set. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The resulting optimized structure provides key data on the spatial arrangement of the atoms, including the planarity of the coumarin (B35378) ring and the orientation of the bromo and cyano substituents.

These calculations also yield fundamental electronic properties. The distribution of electron density can be visualized, highlighting electron-rich and electron-deficient regions. This is critical for understanding the molecule's reactivity and intermolecular interactions. The bromine atom at the 6-position and the cyano group at the 3-position are electron-withdrawing, which significantly influences the electronic landscape of the iminocoumarin core.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations determined the HOMO-LUMO energy gap to be 2.3591 eV. nih.gov

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more detailed picture of reactivity than the energy gap alone.

Table 1: Calculated Reactivity Indices for a Related Bromo-substituted Heterocycle Data derived from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

| Reactivity Descriptor | Symbol | Calculated Value (eV) | Significance |

| HOMO Energy | EHOMO | -3.1033 | Electron-donating ability |

| LUMO Energy | ELUMO | -0.7442 | Electron-accepting ability |

| Energy Gap | ΔE | 2.3591 | Chemical reactivity and stability |

| Electronegativity | χ | 1.9237 | Power to attract electrons |

| Chemical Hardness | η | 1.1795 | Resistance to change in electron configuration |

| Chemical Potential | µ | -1.9237 | Escaping tendency of electrons |

| Global Electrophilicity | ω | 1.5645 | Propensity to accept electrons |

| Global Softness | σ | 0.8477 | Polarizability |

These indices collectively suggest how this compound might interact with other molecules, predicting its behavior in chemical reactions.

Computational Prediction and Correlation with Experimental Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.gov TD-DFT calculations can simulate the electronic transitions that give rise to UV-visible absorption spectra. researchgate.net

By calculating the excitation energies and oscillator strengths for the transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This computed spectrum can then be compared with experimental data obtained from UV-Vis spectroscopy. For novel iminocoumarin derivatives, studies have shown that TD-DFT can accurately predict absorption maxima (λmax). nih.gov These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. The solvent environment can also be modeled to predict solvatochromic shifts, where absorption and emission wavelengths change with solvent polarity. nih.gov

Similarly, computational methods can shed light on the fluorescence properties of this compound. The nature of the lowest singlet excited state (S1), determined computationally, indicates whether the molecule is likely to be fluorescent. For some iminocoumarin derivatives, such as the 6-methoxy substituted compound, high photoluminescence is observed in the solid state, a phenomenon that can be investigated by analyzing molecular packing and rotational restrictions computationally. researchgate.net The correlation between computed and experimental data provides a deeper understanding of the structure-property relationships governing the molecule's photophysical behavior. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes of Iminocoumarin Derivatives

While DFT calculations identify the lowest-energy conformation, a molecule is not static and can adopt various shapes. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov

An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of different stable and metastable conformations. For iminocoumarin derivatives, MD simulations can reveal the accessible conformational landscapes, showing how different parts of the molecule move relative to each other. nih.gov This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target or self-assemble into larger structures. In drug design studies involving coumarin derivatives, MD simulations have been used to verify the stability of ligand-protein complexes predicted by molecular docking. nih.govjournaljpri.com

Advanced MD simulations can employ machine learning force fields (MLFFs), which are trained on DFT data to provide a highly accurate description of interatomic potentials, enabling more reliable simulations of complex systems. arxiv.org

Intermolecular Interactions and Crystal Packing Analyses of Iminocoumarin Solids

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial as they influence the solid-state properties of the material. For this compound, the bromo and cyano substituents play a key role in dictating the crystal packing.

Computational analyses, often combined with experimental X-ray crystallography data, can elucidate these interactions. Studies on analogous bromo-substituted compounds reveal the importance of several types of interactions. nih.gov

Halogen Bonding: The bromine atom can act as a Lewis acid, forming non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms), known as halogen bonds (Br···O, Br···N).

Hydrogen Bonding: Weak C–H···O and C–H···N hydrogen bonds are common in coumarin and iminocoumarin structures, often forming extensive networks that stabilize the crystal lattice. mdpi.com

π-π Stacking: The aromatic rings of the coumarin core can interact through offset face-to-face π-stacking, contributing significantly to crystal stability. nih.gov

Cyano Group Interactions: The cyano group is a versatile participant in intermolecular bonding, capable of acting as a hydrogen bond acceptor and engaging in tetrel bonding through its carbon atom. mdpi.com

Table 2: Common Intermolecular Interactions in Bromo- and Cyano-Substituted Aromatic Crystals

| Interaction Type | Description | Potential Role in this compound Packing |

| Halogen Bonding | Interaction involving the electrophilic region of the bromine atom (e.g., Br···O). nih.gov | Directional interactions influencing molecular alignment. |

| Hydrogen Bonding | Weak bonds formed by hydrogen atoms attached to carbon (C–H···O/N). nih.govmdpi.com | Formation of sheets or chains, stabilizing the lattice. |

| π-π Stacking | Attraction between aromatic rings. nih.gov | Contributes to the cohesive energy of the crystal. |

| Dipole-Dipole | Interactions involving the polar cyano and imino groups. | Influences the overall packing motif and density. |

| van der Waals Forces | General non-specific attractive and repulsive forces. | Pervasive interactions contributing to crystal cohesion. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-cyano-2-iminocoumarin, and what reaction conditions yield high purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For brominated coumarin derivatives, halogenation of the parent coumarin scaffold using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 50–70°C) is common . Post-synthetic modifications, such as cyano-group introduction via Knoevenagel condensation, require anhydrous conditions and catalysts like piperidine. Purity (>97%) is achievable using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Example Table :

| Step | Reagents/Conditions | Purity (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 95 | |

| Cyano Addition | Malononitrile, piperidine, reflux | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- H/C NMR : To confirm bromine and cyano substituents (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Detect C≡N stretching (~2200 cm) and imine C=N bonds (~1600 cm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 265.95 for CHBrNO) .

- X-ray Crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., 2-iminocoumarin vs. 2-oxo) .

Q. What purification strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients to separate polar impurities .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate crystalline product .

- TLC Monitoring : Track reaction progress using silica plates (UV visualization at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. To address this:

- Perform variable-temperature NMR to observe tautomeric equilibria (e.g., imine ↔ enamine) .

- Use computational chemistry (DFT calculations) to predict dominant tautomers and compare with experimental data .

- Validate via heteronuclear experiments (e.g., H-N HMBC) to confirm cyano-group positioning .

Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key steps include:

- Oxidative addition of Pd(0) to the C-Br bond.

- Transmetallation with boronic acids (e.g., aryl boronic esters).

- Reductive elimination to form C-C bonds. Kinetic studies (e.g., monitoring via H NMR) and isolation of Pd intermediates (e.g., using XANES) clarify rate-determining steps .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from assay conditions or sample purity. Recommendations:

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Validate purity via orthogonal methods (e.g., HPLC + HRMS) to exclude degradation products .

- Perform meta-analysis of existing data to identify confounding variables (e.g., cell line variability) .

Data Contradiction Analysis

Q. What statistical approaches are recommended for interpreting conflicting results in structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.